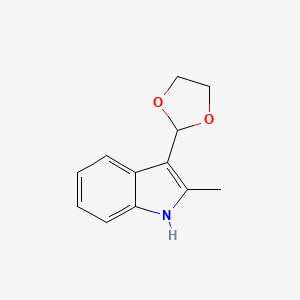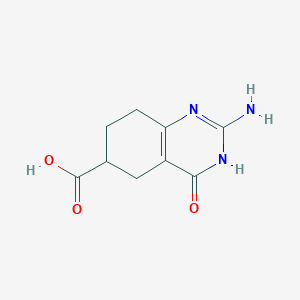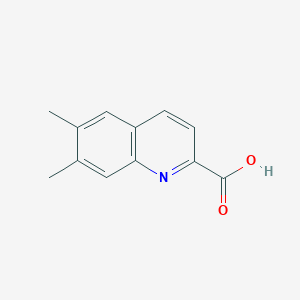
2-(Difluoromethyl)naphthalene-8-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)naphthalene-8-methanol is an organic compound with the molecular formula C11H8F2O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both difluoromethyl and methanol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of naphthalene-8-methanol using difluoromethylating agents such as difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2R) under basic conditions . The reaction is usually carried out in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)naphthalene-8-methanol may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of metal catalysts, such as palladium or nickel, can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)naphthalene-8-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) can be used for reduction.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 2-(Difluoromethyl)naphthalene-8-carboxylic acid.
Reduction: Formation of 2-(Methyl)naphthalene-8-methanol.
Substitution: Formation of halogenated derivatives like 2-(Difluoromethyl)-8-chloronaphthalene.
Scientific Research Applications
2-(Difluoromethyl)naphthalene-8-methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)naphthalene-8-methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)naphthalene-8-methanol: Contains a trifluoromethyl group instead of a difluoromethyl group.
2-(Methyl)naphthalene-8-methanol: Contains a methyl group instead of a difluoromethyl group.
2-(Chloromethyl)naphthalene-8-methanol: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)naphthalene-8-methanol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in various chemical and pharmaceutical applications .
Properties
Molecular Formula |
C12H10F2O |
|---|---|
Molecular Weight |
208.20 g/mol |
IUPAC Name |
[7-(difluoromethyl)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H10F2O/c13-12(14)9-5-4-8-2-1-3-10(7-15)11(8)6-9/h1-6,12,15H,7H2 |
InChI Key |
OGAJGRRTTIIEAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



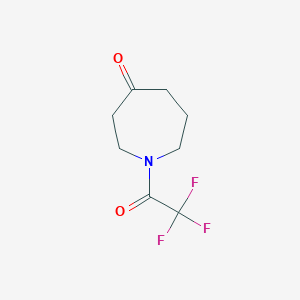

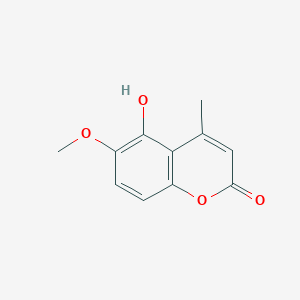
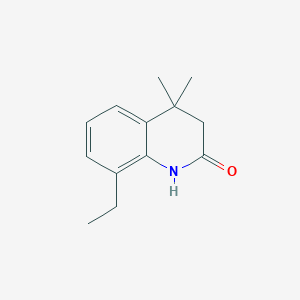



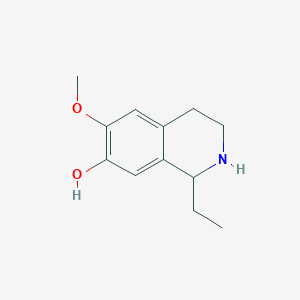
![4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11896303.png)
![4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline](/img/structure/B11896308.png)
